1-(2-Methoxyphenyl)-2-phenoxyethanol

sEH inhibition epoxide hydrolase enzymatic assay

1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6; MF: C₁₅H₁₆O₃; MW: 244.29 g/mol) is a substituted phenoxyethanol derivative classified as an organic phenol ether. It is a chiral compound containing a central hydroxyl group, an ortho‑methoxyphenyl moiety, and a phenoxy group linked via an ethylene bridge.

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
Cat. No. B7859880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-2-phenoxyethanol
Molecular FormulaC15H16O3
Molecular Weight244.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(COC2=CC=CC=C2)O
InChIInChI=1S/C15H16O3/c1-17-15-10-6-5-9-13(15)14(16)11-18-12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3
InChIKeyQWKSVVKZTGHKIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)-2-phenoxyethanol: Chemical Identity, Class, and Sourcing Baseline


1-(2-Methoxyphenyl)-2-phenoxyethanol (CAS: 1273871-61-6; MF: C₁₅H₁₆O₃; MW: 244.29 g/mol) is a substituted phenoxyethanol derivative classified as an organic phenol ether. It is a chiral compound containing a central hydroxyl group, an ortho‑methoxyphenyl moiety, and a phenoxy group linked via an ethylene bridge [1]. This compound serves as a versatile synthetic intermediate for bioactive molecules and receptor ligands, with documented applications in neuroscience research targeting serotonin and dopamine systems, as well as in fragrance formulations . Its procurement is typically driven by research needs in medicinal chemistry, chemical biology, and fine chemical synthesis.

Why Generic Phenoxyethanol Derivatives Cannot Substitute for 1-(2-Methoxyphenyl)-2-phenoxyethanol in sEH-Targeted Research


Simple phenoxyethanol analogs (e.g., 2-phenoxyethanol, 2-methoxyethyl phenyl ether) lack the specific ortho-methoxyphenyl substitution pattern and chiral center that enable 1-(2-methoxyphenyl)-2-phenoxyethanol to achieve potent, low‑nanomolar inhibition of human soluble epoxide hydrolase (sEH). While the broader class of phenoxyethanol derivatives exhibits general antimicrobial or preservative properties [1][2], the target compound’s unique structure confers a distinct binding mode and high affinity for sEH, as evidenced by IC₅₀ values of 5 nM and 80 nM in two orthogonal assays [3]. Generic substitution would fail to reproduce these specific protein–ligand interactions, rendering the compound irreplaceable in sEH‑focused biochemical studies, inhibitor design, and pathway dissection.

Quantitative Evidence Guide: 1-(2-Methoxyphenyl)-2-phenoxyethanol vs. Reference sEH Inhibitors


Potent Inhibition of Human Soluble Epoxide Hydrolase (sEH) – PHOME Substrate Assay

In a biochemical assay using PHOME as a substrate, 1-(2-methoxyphenyl)-2-phenoxyethanol inhibited human soluble epoxide hydrolase with an IC₅₀ of 5 nM [1]. For reference, the well‑characterized sEH inhibitor TPPU exhibits an IC₅₀ of 3.7 nM against human sEH , while CUDA, AUDA, and AEPU show IC₅₀ values of 112 nM, 69 nM, and 14 nM, respectively . This places the target compound among the most potent sEH inhibitors reported in this assay system.

sEH inhibition epoxide hydrolase enzymatic assay

sEH Inhibition in a Cellular Context – EET Substrate Assay

When tested in HEK293F cells overexpressing human sEH and using the endogenous substrate EET, 1-(2-methoxyphenyl)-2-phenoxyethanol exhibited an IC₅₀ of 80 nM [1]. This cellular potency remains within the low‑nanomolar range, albeit 16‑fold higher than the cell‑free PHOME assay IC₅₀. In comparison, CUDA and AUDA show human sEH IC₅₀ values of 112 nM and 69 nM in cell‑free assays , indicating that the target compound retains comparable activity under more physiologically relevant conditions.

cellular sEH assay EET hydrolysis epoxide hydrolase

Target Selectivity Profile: sEH vs. Cytochrome P450 2C9

In a selectivity panel, 1-(2-methoxyphenyl)-2-phenoxyethanol inhibited cytochrome P450 2C9 (CYP2C9) with an IC₅₀ of 1,000 nM [1]. The selectivity ratio (CYP2C9 IC₅₀ / sEH IC₅₀) is 200‑fold when compared to the more sensitive PHOME sEH assay (5 nM) and 12.5‑fold relative to the cellular sEH assay (80 nM). Such a selectivity window is comparable to that observed for reference sEH inhibitors (e.g., TPPU shows >100‑fold selectivity over multiple CYP isoforms) , indicating that the compound preferentially engages sEH over at least one major drug‑metabolizing cytochrome P450 enzyme.

selectivity CYP2C9 off‑target

Antimicrobial and Preservative Activity: Class‑Level Benchmarking

As a substituted phenoxyethanol, 1-(2-methoxyphenyl)-2-phenoxyethanol belongs to a chemical class recognized for moderate antibacterial and antifungal properties [1]. While direct MIC data for this specific compound against defined microbial strains are not currently available in public repositories, the parent scaffold, 2-phenoxyethanol, is widely used as a preservative in cosmetics and pharmaceuticals at concentrations ranging from 0.5% to 1.0% . Patented synergistic compositions combine 2-phenoxyethanol (1.00–1.50%) with halogenated o-phenoxyphenols to enhance bactericidal efficacy [2], suggesting that the target compound may exhibit comparable or potentially improved antimicrobial activity due to the additional methoxy substituent.

antimicrobial preservative phenoxyethanol

Structural Uniqueness as a Chiral Intermediate for Neuroscience Ligands

1-(2-Methoxyphenyl)-2-phenoxyethanol is a chiral building block that has been specifically employed in the synthesis of ligands for serotonin and dopamine receptor binding studies . Its ortho‑methoxyphenyl‑phenoxy‑ethanol scaffold offers a unique substitution pattern not found in simpler phenoxyethanols (e.g., 2-phenoxyethanol) or methoxyphenethyl alcohols (e.g., 2-(2-methoxyphenyl)ethanol) . This structural feature enables the introduction of both hydrogen‑bond donor/acceptor capacity and aromatic π‑stacking interactions in designed ligands, which is critical for modulating receptor affinity and selectivity in neuroscience research programs.

chiral synthesis neuroscience receptor ligands

Optimal Application Scenarios for 1-(2-Methoxyphenyl)-2-phenoxyethanol in sEH Research and Beyond


Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Enzymology

Due to its potent, low‑nanomolar IC₅₀ values (5 nM in PHOME assay; 80 nM in cellular EET assay) against human sEH, 1-(2-methoxyphenyl)-2-phenoxyethanol is an ideal positive control or reference inhibitor in high‑throughput screening campaigns, enzyme kinetics studies, and SAR analyses focused on sEH. Its activity profile is comparable to that of established tool compounds such as TPPU, CUDA, and AUDA [1]. Researchers can confidently use this compound to validate assay performance, benchmark new inhibitors, and investigate the role of sEH in lipid mediator metabolism and inflammation.

Selectivity Profiling and Off‑Target Assessment in Drug Discovery

The compound’s measured IC₅₀ of 1,000 nM against CYP2C9, combined with its potent sEH inhibition, provides a quantifiable selectivity window (200‑fold based on the PHOME sEH assay) [1]. This makes 1-(2-methoxyphenyl)-2-phenoxyethanol a valuable tool for evaluating the selectivity of sEH‑targeted chemical probes and for studying potential CYP‑mediated drug–drug interactions in early‑stage discovery. It can be used as a benchmark to assess the selectivity improvements of newly designed sEH inhibitors.

Chiral Intermediate for CNS Receptor Ligand Synthesis

The compound’s unique ortho‑methoxyphenyl‑phenoxy‑ethanol scaffold, which includes a chiral center, has been explicitly employed in the synthesis of ligands for serotonin and dopamine receptor binding studies . This structural feature differentiates it from simpler phenoxyethanol derivatives and makes it a strategic starting material for medicinal chemists developing novel CNS‑active agents. Its procurement is justified for laboratories engaged in neuroscience‑focused drug discovery and chemical biology.

Antimicrobial Preservative Candidate for Research Formulations

As a member of the phenoxyethanol class, which is recognized for its moderate antibacterial and antifungal properties, 1-(2-methoxyphenyl)-2-phenoxyethanol may serve as a preservative in specialized research reagents, buffers, or cell culture media [2]. While direct MIC data are pending, its class‑level inference supports its evaluation as an alternative to 2-phenoxyethanol (typically used at 0.5–1.0%) in formulations where the methoxy substituent may confer altered solubility or activity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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